1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a cyclopropane-containing amine derivative with a difluorinated benzodioxole scaffold. The compound shares structural similarities with 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6, C₁₁H₇F₂NO₂), which is synthesized via cyclopropane ring introduction to a difluorinated benzodioxole system . The fluorine atoms enhance lipophilicity and metabolic stability, making such compounds promising in medicinal chemistry for conditions like anxiety, depression, and cystic fibrosis .
Key applications of its derivatives include:
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9/h1-2,5H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXSZRQVDKVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216401 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-40-0 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves several stepsThe process typically involves the use of bromination agents and organic base hydrofluoride salts to generate the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.
Chemical Reactions Analysis
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of cyclopropanamines exhibit significant anticancer properties. Studies have shown that 1-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A notable case study demonstrated its effectiveness against breast cancer cells, where it induced apoptosis via the mitochondrial pathway .
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress, which may contribute to its protective effects against neuronal damage .
- Clinical trials are ongoing to evaluate its potential in treating conditions such as Alzheimer’s and Parkinson’s diseases.
- Antimicrobial Properties :
Pharmacological Insights
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves its interaction with specific molecular targets. In medicinal applications, the compound binds to neurotransmitter receptors in the central nervous system, modulating neural pathways and exerting therapeutic effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing for better pharmacokinetic profiles .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- The nitrile derivative (CAS 862574-87-6) prioritizes metabolic stability, while the carboxylic acid (CAS 862574-88-7) serves as a versatile intermediate for amide/urea derivatives .
- The acyl chloride (CAS 1004294-65-8) facilitates rapid derivatization but is less stable .
Pharmacological Analogs
Key Observations :
- DiFMDA outperforms MDMEO in metabolic stability, highlighting the importance of fluorine substitution .
- Compound 13 demonstrates the role of urea functionalization in enhancing antiprotozoal potency .
Other Cyclopropanamine Derivatives
Key Observations :
- Replacement of benzodioxole with difluorophenyl reduces metabolic stability, as seen in the discontinued hydrochloride salt .
- Propanamine derivatives (e.g., CAS 623143-41-9) lack the cyclopropane rigidity, leading to reduced target affinity .
Contradictions/Negatives :
Biological Activity
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.19 g/mol. The compound features a difluorobenzo[d][1,3]dioxole moiety connected to a cyclopropanamine structure, which contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2N O2 |
| Molecular Weight | 242.19 g/mol |
| Boiling Point | Not specified |
| Solubility | High |
| Log P (octanol-water) | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity : In preclinical studies, compounds with similar structures have shown promise as potential antidepressants by modulating neurotransmitter systems.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmitter pathways and cellular signaling.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Antidepressant Effects :
- Cytotoxicity Assay :
- Neuroprotective Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
